molecular formula C13H8IN3O B13104138 2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B13104138
M. Wt: 349.13 g/mol
InChI Key: XHILYFKTTMJFSU-UHFFFAOYSA-N
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Description

2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by the presence of an imidazo[1,2-a]pyrimidine core with a 4-iodophenyl group at the 2-position and a carbaldehyde group at the 3-position. It is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step reactions. One common method includes the condensation of 2-aminopyrimidine with 4-iodobenzaldehyde under acidic conditions to form the imidazo[1,2-a]pyrimidine core. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is largely dependent on its interaction with biological targets. It is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde
  • 2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
  • 2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

Uniqueness

2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is unique due to the presence of the iodine atom, which can be further functionalized through various substitution reactions.

Properties

Molecular Formula

C13H8IN3O

Molecular Weight

349.13 g/mol

IUPAC Name

2-(4-iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

InChI

InChI=1S/C13H8IN3O/c14-10-4-2-9(3-5-10)12-11(8-18)17-7-1-6-15-13(17)16-12/h1-8H

InChI Key

XHILYFKTTMJFSU-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)I)C=O

Origin of Product

United States

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